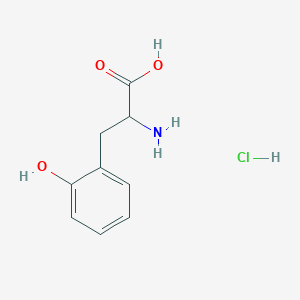

2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride

Description

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral α-amino acid derivative characterized by a hydroxyphenyl substituent at the β-position of the propanoic acid backbone. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol (CAS: 1810074-88-4) . The compound is synthesized via Boc-protection strategies and subsequent deprotection, often yielding hydrochloride salts for improved stability . Key properties include:

- Storage: Sealed in dry conditions at room temperature.

- Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- Applications: Used as a pharmaceutical intermediate, particularly in neuroscience research due to structural similarities to tyrosine and phenylalanine derivatives .

Properties

IUPAC Name |

2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQOLCVHZLDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and (S)-alanine.

Condensation Reaction: The initial step involves the condensation of 2-hydroxybenzaldehyde with (S)-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid.

Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group (-OH) on the aromatic ring undergoes oxidation to form quinones. This reaction is catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under alkaline conditions .

Mechanism :

-

Initial oxidation : The hydroxyl group is oxidized to a carbonyl (C=O) group.

-

Aromatic ring activation : The adjacent amino group may stabilize the resulting quinone structure via resonance.

Major Product : Quinone derivatives (e.g., 2-hydroxyphenylquinone) .

Reduction Reactions

The amino group (-NH₂) can be reduced to form amines using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Additionally, the carboxylic acid group (-COOH) may undergo reduction to alcohols under specific conditions .

Mechanism :

-

Amide reduction : The amino group is reduced to a primary amine.

-

Carboxylic acid reduction : LiAlH₄ converts -COOH to -CH₂OH.

Major Products :

-

Reduced amines (e.g., 2-amino-3-(2-hydroxyphenyl)propanol).

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitution with alkyl halides or acyl chlorides. These reactions are typically carried out in the presence of a base (e.g., pyridine) .

Mechanism :

-

Acyl substitution : The -OH group reacts with acyl chlorides to form esters or amides.

-

Alkylation : Reaction with alkyl halides introduces alkyl groups to the phenolic ring.

Major Products :

Condensation Reactions

The compound undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones and heterocyclic products. For example:

-

Hydrazone formation : Reaction with hydrazides yields hydrazones (e.g., N-(4-hydroxyphenyl)-β-alanine hydrazide).

-

Heterocycle synthesis : Condensation with diketones (e.g., 2,5-hexanedione) produces dimethylpyrrole derivatives, while reaction with isatin forms hydrazone-type compounds .

Key Observations :

-

Hydrazones exhibit E/Z isomerism, with the Z isomer predominating due to restricted rotation around the CO-NH bond.

-

Condensation with aromatic carbonyl compounds leads to diastereomeric mixtures, complicating structural analysis .

Reaction Type Comparison

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Alkaline medium | Quinones |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous ether | Amines, alcohols |

| Substitution | Alkyl halides, acyl chlorides | Base (e.g., pyridine) | Acylated/alkylated derivatives |

| Condensation | Carbonyl compounds (aldehydes) | Reflux | Hydrazones, pyrroles, oxadiazoles |

Structural and Isomeric Considerations

-

Hydrazone isomerism : Hydrazones derived from this compound exist as E/Z mixtures, with the Z isomer favored due to steric and electronic factors .

-

Heterocyclic diversity : Condensation with diverse carbonyl compounds generates a library of heterocycles (e.g., pyrazoles, oxadiazoles), enabling structure-activity relationship studies .

Research Implications

The compound’s reactivity highlights its utility in:

Scientific Research Applications

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions.

Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Electron Effects : Fluorine in the 4-fluoro-3-hydroxyphenyl analog increases electronegativity, altering receptor binding compared to the target compound .

- Aromaticity : Naphthyl derivatives show red-shifted fluorescence due to extended conjugation .

Halogenated Phenyl Derivatives

Key Differences :

- Bioavailability : Difluorobenzo derivatives exhibit higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.5), enhancing blood-brain barrier penetration .

- Indole vs. Phenyl : The indole moiety in the 5-fluoro analog mimics tryptophan, enabling serotonin receptor modulation .

Heterocyclic and Sulfur-Containing Analogs

Key Differences :

Biological Activity

2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features an amino group and a phenolic hydroxyl group, providing it with diverse chemical reactivity. Its IUPAC name is (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride. It can be utilized as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

The biological activity of 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:

- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activity. It has been studied for its potential role in enzyme inhibition and as a ligand for metal ions.

- Biochemical Pathways : It may influence pathways related to oxidative stress, inflammation, and cellular signaling, contributing to its therapeutic potential.

Antioxidant Properties

Research indicates that 2-Amino-3-(2-hydroxyphenyl)propanoic acid exhibits antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes, thus mitigating inflammation-related conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-3-(2-hydroxyphenyl)propanoic acid. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, showing significant inhibitory actions on cell viability and migration .

Research Findings

Case Studies

- Antioxidant Activity : In vitro studies showed that 2-Amino-3-(2-hydroxyphenyl)propanoic acid could effectively reduce oxidative stress markers in human cell lines.

- Cancer Cell Viability : A study involving A549 non-small cell lung cancer cells demonstrated that treatment with this compound resulted in a 50% reduction in cell viability compared to controls, indicating potent anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions, starting with precursors like substituted benzaldehydes. Key steps include:

- Coupling Reaction : Use 2-hydroxyphenylaldehyde with nitromethane in the presence of a Pd catalyst (e.g., Pd/C) and a base (e.g., K₂CO₃) to form the nitro intermediate.

- Reduction : Reduce the nitro group to an amine using H₂/Pd or Zn/HCl.

- Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Optimization : Control temperature (25–60°C), solvent polarity, and stoichiometric ratios to maximize yield (>80%) and purity (>95%). Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural and chiral purity of this compound?

- Techniques :

- NMR Spectroscopy : Confirm the hydroxyphenyl substituent via aromatic proton signals (δ 6.8–7.2 ppm) and the α-carbon chiral center using coupling constants (J = 4–6 Hz for S-isomers) .

- HPLC with Chiral Columns : Use amylose- or cellulose-based columns to resolve enantiomers (e.g., >99% S-enantiomer purity) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the critical structural features influencing its reactivity and stability?

- Key Features :

- Chirality : The stereocenter at C2 affects biological activity; improper resolution may lead to contradictory data in enzyme-binding assays .

- Hydroxyphenyl Group : Enhances hydrogen-bonding capacity but may oxidize under acidic conditions. Stabilize with antioxidants (e.g., BHT) during storage .

- Hydrochloride Salt : Improves solubility in aqueous buffers (e.g., PBS, pH 7.4) but may hydrolyze in prolonged high humidity. Store desiccated at 4°C .

Advanced Research Questions

Q. How does 2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride interact with biological targets, and what experimental designs are optimal for studying these interactions?

- Biological Targets :

- Enzyme Inhibition : Screen against amino acid decarboxylases or kinases using fluorometric assays (e.g., NADH-coupled detection). Use IC₅₀ values to compare with analogs (e.g., 4-acetylphenyl derivatives) .

- Membrane Transporters : Employ radiolabeled (³H/¹⁴C) compound in competitive uptake assays (e.g., in HEK293 cells expressing LAT1 transporters) .

- Experimental Design :

- Include negative controls (e.g., DMSO vehicle) and validate target specificity via CRISPR knockout models.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) .

Q. How should researchers address contradictions in reported biological activity data?

- Root Causes :

- Chirality Mismatches : Confirm enantiomeric purity via circular dichroism (CD) and correlate with activity (e.g., S-enantiomer may show 10-fold higher potency than R) .

- Impurity Artifacts : Characterize byproducts (e.g., oxidized hydroxyphenyl groups) using LC-MS and re-test purified batches .

- Resolution : Perform dose-response curves across multiple cell lines/pathways and publish raw datasets for meta-analysis .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction mechanisms?

- Approaches :

- Quantum Mechanical (QM) Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways (e.g., Pd-catalyzed coupling) and optimize transition states .

- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., docking to G-protein-coupled receptors) with AMBER or CHARMM force fields .

- Validation : Cross-reference computational predictions with experimental kinetics (e.g., SPR or stopped-flow spectroscopy) .

Q. How does the compound’s stability vary under different experimental conditions, and what protocols mitigate degradation?

- Stability Profile :

- pH Sensitivity : Stable at pH 4–7 but degrades above pH 8 via hydroxide attack on the ester group. Use buffered solutions (e.g., citrate, pH 5) .

- Thermal Degradation : Decomposes >100°C; lyophilize for long-term storage .

Q. What comparative studies highlight the compound’s unique advantages over structurally similar analogs?

- Case Studies :

- vs. 3-(4-Acetylphenyl)propanoic acid : The hydroxyphenyl group improves aqueous solubility (logP = −0.3 vs. 1.2 for acetylphenyl) but reduces membrane permeability .

- vs. Chlorophenyl Derivatives : Lower cytotoxicity (CC₅₀ > 100 μM vs. 50 μM for 2-chlorophenyl) in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.